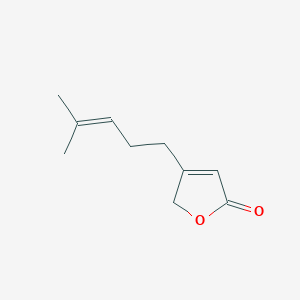

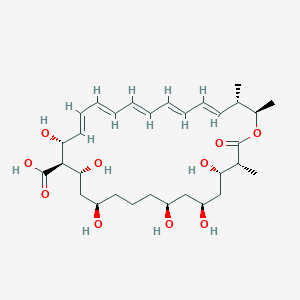

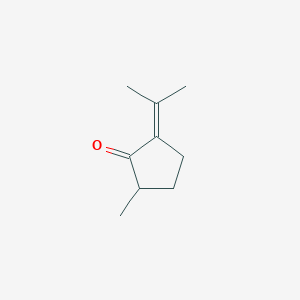

![molecular formula C16H18N4O2 B1246154 2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is a photo-reactive derivative of etomidate, a general anesthetic. It shares similar pharmacological actions with etomidate and is primarily used to identify binding sites on gamma-aminobutyric acid type A (GABA A) receptors . This compound is particularly useful in research due to its ability to irreversibly modify receptor sites upon exposure to ultraviolet light .

Vorbereitungsmethoden

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is synthesized from etomidate through a series of chemical reactions. The reaction conditions typically require the use of specific reagents and solvents under controlled temperatures to ensure the successful incorporation of the diazirine group

Analyse Chemischer Reaktionen

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate undergoes several types of chemical reactions, including photo-activation, which is its most significant reaction. Upon exposure to ultraviolet light, azietomidate forms covalent bonds with its target sites on GABA A receptors . This photo-modification leads to persistent functional changes in the receptors, mimicking the reversible effects of etomidate . Common reagents used in these reactions include ultraviolet light sources and various solvents to facilitate the reaction . The major products formed from these reactions are the modified GABA A receptors with covalently bound azietomidate .

Wissenschaftliche Forschungsanwendungen

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is extensively used in scientific research to study the binding sites and mechanisms of action of general anesthetics on GABA A receptors . It has been employed in both in vitro and in vivo studies to identify specific amino acids involved in anesthetic binding . Additionally, azietomidate has been used to investigate the effects of anesthetic photo-modification on neural circuits, providing insights into the functional changes induced by anesthetics . Its applications extend to the fields of chemistry, biology, and medicine, where it serves as a valuable tool for understanding the molecular interactions of anesthetics .

Wirkmechanismus

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate exerts its effects by binding to specific sites on GABA A receptors, enhancing their activation and prolonging deactivation . The photo-reactive nature of azietomidate allows it to form covalent bonds with these receptor sites upon exposure to ultraviolet light, leading to irreversible modifications . The molecular targets of azietomidate include the transmembrane domains of the GABA A receptor subunits, where it interacts with specific amino acids to modulate receptor function . This mechanism of action is similar to that of etomidate, but with the added ability to permanently modify receptor sites .

Vergleich Mit ähnlichen Verbindungen

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is unique among general anesthetics due to its photo-reactive properties. Similar compounds include etomidate, propofol, and barbiturates, all of which act on GABA A receptors to enhance their function . unlike azietomidate, these compounds do not possess photo-reactive properties and cannot form covalent bonds with their target sites . This makes azietomidate particularly valuable for research applications where permanent receptor modifications are required . Other similar compounds include diazepam and mephobarbital, which also interact with GABA A receptors but through different mechanisms and binding sites .

Eigenschaften

Molekularformel |

C16H18N4O2 |

|---|---|

Molekulargewicht |

298.34 g/mol |

IUPAC-Name |

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |

InChI-Schlüssel |

DUOHNSBKYJHAMQ-GFCCVEGCSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

Kanonische SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

Synonyme |

2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

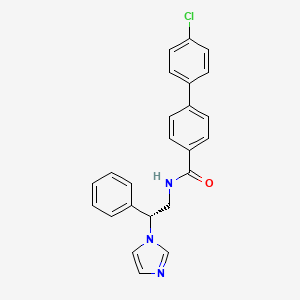

![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)

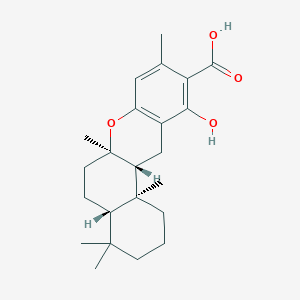

![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)

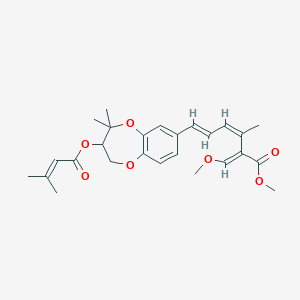

![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)

![Calixresorc[4]arene](/img/structure/B1246087.png)

![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)